molecular formula C19H22N2O3 B2362380 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol CAS No. 853752-49-5

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol

Cat. No.: B2362380
CAS No.: 853752-49-5
M. Wt: 326.396
InChI Key: CLDNPRHOHQQQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.396. This compound features a benzimidazole core, which is known for its diverse biological and pharmacological activities .

Preparation Methods

The synthesis of 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization to introduce the 4-methoxyphenoxypropyl group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as:

    Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against certain cell lines.

    Polyhalogenobenzimidazoles: These compounds exhibit inhibitory activity against casein kinases.

    Substituted benzimidazoles: These have been studied for their antiviral, anticancer, and antimicrobial activities.

The uniqueness of this compound lies in its specific functional groups and their influence on its biological and chemical properties .

Properties

IUPAC Name

1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(22)19-20-17-6-3-4-7-18(17)21(19)12-5-13-24-16-10-8-15(23-2)9-11-16/h3-4,6-11,14,22H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDNPRHOHQQQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.